Di-desfluoro Ezetimibe
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Overview
Description
Di-desfluoro Ezetimibe is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-desfluoro Ezetimibe typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of Substituents: The hydroxy and phenyl groups can be introduced through various substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Activity: It may exhibit antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: It could be used in diagnostic assays.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Di-desfluoro Ezetimibe would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
Di-desfluoro Ezetimibe is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to other azetidinones.
Properties
CAS No. |
1251741-03-3 |
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Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one |
InChI |
InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1 |
InChI Key |
IJEWIYYVWUMFCU-XPWALMASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
SMILES |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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